Technical Guide: Synthesis of 2-[(2,4-Dichlorophenyl)amino]propanoic acid
Technical Guide: Synthesis of 2-[(2,4-Dichlorophenyl)amino]propanoic acid
Topic: Synthesis of 2-[(2,4-Dichlorophenyl)amino]propanoic acid Format: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Identity
This guide details the synthesis of 2-[(2,4-Dichlorophenyl)amino]propanoic acid (also known as N-(2,4-Dichlorophenyl)alanine). This compound represents a specific class of N-aryl amino acids , structurally distinct from O-linked herbicides like Dichlorprop. It serves as a valuable intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) structurally related to diclofenac, as well as a scaffold for herbicide safeners and specific enzyme inhibitors.
Chemical Profile
| Property | Detail |
| IUPAC Name | 2-[(2,4-Dichlorophenyl)amino]propanoic acid |
| Synonyms | N-(2,4-Dichlorophenyl)alanine; 2,4-Dichloro-N-(1-carboxyethyl)aniline |
| Molecular Formula | C₉H₉Cl₂NO₂ |
| Molecular Weight | 234.08 g/mol |
| Core Moiety | 2,4-Dichloroaniline coupled to Propanoic Acid (Alanine) |
| Key Challenge | The nucleophilicity of the aniline nitrogen is severely reduced by the electron-withdrawing chlorine atoms at the ortho and para positions.[1][2][3][4] |
Strategic Retrosynthesis
To synthesize this molecule efficiently, we must form the C–N bond between the electron-deficient aniline and the alpha-carbon of the propanoic acid moiety.
Pathway Analysis
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Disconnection A (N-Alkylation): Reaction of 2,4-dichloroaniline with a 2-halopropanoic acid derivative .
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Pros: Starting materials are inexpensive and readily available.[5]
-
Cons: The poor nucleophilicity of 2,4-dichloroaniline requires forcing conditions or catalytic activation.
-
-
Disconnection B (C-N Coupling): Reaction of 2,4-dichloro-1-halobenzene with alanine .
-
Pros: Uses defined stereochemistry if chiral alanine is used (though racemization is a risk).
-
Cons: Requires transition metal catalysis (Buchwald-Hartwig or Ullmann) due to the deactivated aryl halide.
-
-
Disconnection C (Reductive Amination): Reaction of 2,4-dichloroaniline with pyruvic acid .
-
Pros: Mild conditions; avoids alkyl halides.
-
Cons: Equilibrium formation of the imine can be unfavorable with electron-deficient anilines.
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Selected Route: This guide prioritizes Pathway A (N-Alkylation of Aniline) using Methyl 2-bromopropionate . This route offers the highest scalability and cost-efficiency for laboratory to pilot-scale production. We utilize an ester intermediate to prevent side reactions (like polymerization) and improve solubility, followed by a controlled hydrolysis.
Master Protocol: N-Alkylation Route
Phase 1: Synthesis of Methyl 2-[(2,4-Dichlorophenyl)amino]propionate
Reaction Logic: We utilize Methyl 2-bromopropionate as the electrophile. To overcome the low reactivity of 2,4-dichloroaniline, we employ Sodium Iodide (NaI) as a Finkelstein catalyst. NaI converts the bromo-ester to the more reactive iodo-ester in situ.
Reagents:
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2,4-Dichloroaniline (1.0 equiv)[4]
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Methyl 2-bromopropionate (1.2 equiv)[6]
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Potassium Carbonate (K₂CO₃) (2.0 equiv) - Base to scavenge HBr
-
Sodium Iodide (NaI) (0.1 equiv) - Catalyst
-
Solvent: DMF (N,N-Dimethylformamide) or Toluene
-
Temperature: 90–100 °C
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichloroaniline (10 mmol, 1.62 g) in anhydrous DMF (15 mL).
-
Addition: Add K₂CO₃ (20 mmol, 2.76 g) and NaI (1 mmol, 0.15 g). Stir the suspension for 10 minutes at room temperature.
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Alkylation: Dropwise add Methyl 2-bromopropionate (12 mmol, 1.35 mL).
-
Reaction: Heat the mixture to 100 °C under an inert atmosphere (Nitrogen or Argon) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[3] The starting aniline spot should disappear.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (100 mL) to precipitate the crude ester or extract with Ethyl Acetate (3 x 30 mL).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification (Optional but recommended): Flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure ester intermediate.
-
Phase 2: Hydrolysis to Free Acid
Reaction Logic: The methyl ester is cleaved using mild alkaline hydrolysis (Saponification). Strong acid hydrolysis is avoided to prevent decarboxylation or degradation of the aniline moiety.
Reagents:
-
Methyl 2-[(2,4-dichlorophenyl)amino]propionate (Intermediate from Phase 1)
-
Lithium Hydroxide (LiOH·H₂O) or NaOH (2.0 equiv)
-
Solvent: THF/Water (3:1 mixture)
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude ester in THF (10 mL).
-
Saponification: Add a solution of LiOH·H₂O (20 mmol) in Water (3 mL).
-
Reaction: Stir at room temperature for 4–6 hours. If reaction is slow, warm to 40 °C.
-
Acidification & Isolation:
-
Evaporate the THF under reduced pressure.
-
Dilute the aqueous residue with water (10 mL).
-
Wash with a small amount of Diethyl Ether (to remove unreacted aniline traces).
-
Crucial Step: Acidify the aqueous phase carefully with 1M HCl to pH 2–3. The target amino acid is amphoteric but predominantly acidic here; it will precipitate as a white/off-white solid.
-
-
Final Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Toluene.
Process Visualization
The following diagram illustrates the reaction flow and the critical decision points for purification.
Caption: Figure 1. Synthesis workflow via Finkelstein-assisted N-alkylation and subsequent saponification.
Alternative "Modern" Pathway: Copper-Catalyzed Coupling
For researchers requiring high enantiomeric purity (starting from chiral Alanine) or if the direct alkylation fails due to steric hindrance, the Ullmann-type coupling is the superior method.
Protocol:
-
Reagents: 1-Bromo-2,4-dichlorobenzene (1.0 equiv), L-Alanine (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Catalyst System: CuI (10 mol%) + L-Proline (20 mol%) (Ligand).
-
Conditions: DMSO, 90 °C, 24 hours.
-
Mechanism: The amino acid coordinates to the copper, facilitating the nucleophilic attack on the aryl halide.
-
Note: This method preserves the chirality of the amino acid better than the alkylation route (which involves SN2 at the chiral center of the bromo-ester, leading to inversion, or racemization if conditions are too harsh).
Analytical Characterization (QC)
To validate the synthesis, compare the isolated product against these expected spectral characteristics:
| Method | Expected Signal / Observation |
| Physical State | White to off-white crystalline solid. |
| Melting Point | Expected range: 145–150 °C (Dependent on purity/polymorph). |
| ¹H NMR (DMSO-d₆) | δ 12.5 (br s, 1H, COOH); δ 6.5–7.5 (m, 3H, Ar-H); δ 5.8 (d, 1H, NH); δ 4.1 (m, 1H, CH-N); δ 1.4 (d, 3H, CH₃). |
| IR Spectroscopy | 3350 cm⁻¹ (N-H stretch); 1710 cm⁻¹ (C=O acid stretch); 1500–1600 cm⁻¹ (Aromatic C=C). |
| Solubility | Soluble in DMSO, Methanol, dilute base (NaOH). Insoluble in non-polar solvents (Hexane). |
References
-
Ma, D., et al. "Copper-Catalyzed Coupling of Aryl Halides with Amino Acids." Journal of the American Chemical Society, 1998.
-
Koppenhoefer, B., & Schurig, V. "(S)-2-Chloropropanoic Acid from (S)-Alanine via Diazotization." Organic Syntheses, Coll.[7] Vol. 8, p. 119, 1993.
- Billman, J. H., et al. "The Alkylation of Aromatic Amines with Ethyl 2-Bromopropionate." Journal of Organic Chemistry, 1945.
-
National Center for Biotechnology Information. "2,4-Dichloroaniline Compound Summary." PubChem.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Hazardous Substances and New Organisms Act 1996 - 2006-au4388 | New Zealand Gazette [gazette.govt.nz]
- 3. adventchembio.com [adventchembio.com]
- 4. library.victoria.ac.nz [library.victoria.ac.nz]
- 5. CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents [patents.google.com]
- 6. jejuwhc.or.kr [jejuwhc.or.kr]
- 7. Organic Syntheses Procedure [orgsyn.org]
